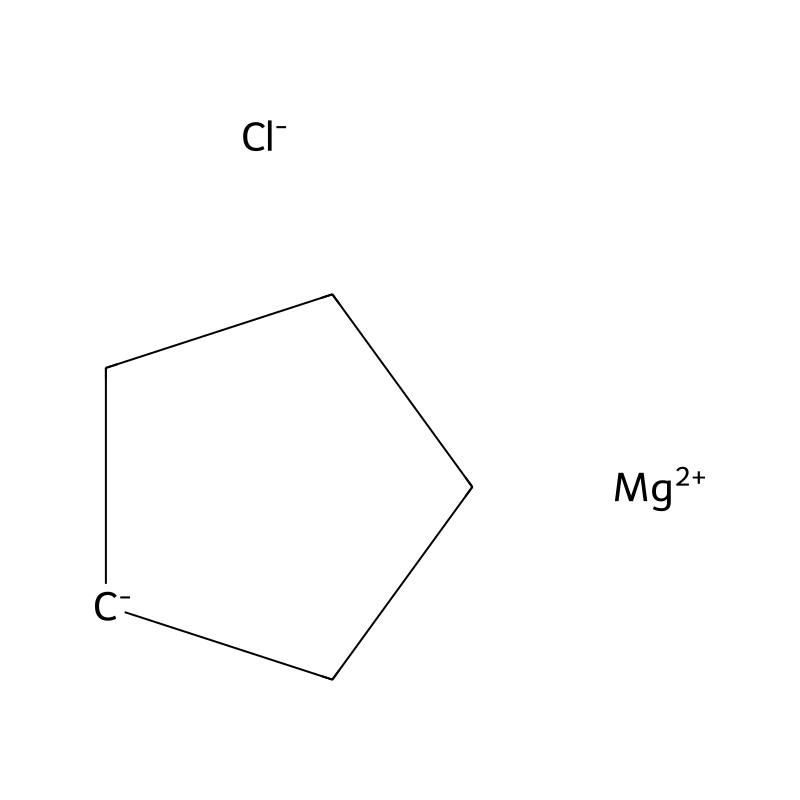

Cyclopentylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclopentylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is CHClMg, and it appears as a colorless to yellowish liquid in its diethyl ether solution. This compound is highly reactive, particularly with water, producing flammable gases and necessitating careful handling under anhydrous conditions. It is primarily utilized in organic synthesis due to its nucleophilic properties, allowing it to participate in various

Organic Synthesis:

- Carbon-carbon bond formation: Cyclopentylmagnesium chloride readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules.

- Alkylation: Cyclopentylmagnesium chloride can act as a nucleophile, attacking electrophilic centers in various molecules to introduce a cyclopentyl group. This allows for the selective modification of organic molecules.

Medicinal Chemistry:

- Synthesis of pharmaceuticals: Due to its ability to form complex carbon skeletons, cyclopentylmagnesium chloride is employed in the synthesis of various bioactive molecules, including potential drug candidates.

Material Science:

- Nucleophilic Addition: It can act as a nucleophile, attacking electrophiles such as carbonyl compounds. For example, it reacts with aldehydes and ketones to form alcohols.

- Formation of Carbon-Carbon Bonds: Cyclopentylmagnesium chloride can be used to create new carbon-carbon bonds through reactions with alkyl halides or other electrophiles.

- Reactions with Thioamides: A notable reaction involves the titanium-mediated reductive alkylation of thioamides, where cyclopentylmagnesium chloride participates effectively, yielding various amines and thioamide derivatives .

Cyclopentylmagnesium chloride is typically synthesized through the reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent:

- Preparation:

- Magnesium turnings are added to a solution of cyclopentyl bromide in diethyl ether.

- The mixture is stirred under reflux conditions until the magnesium dissolves completely, forming cyclopentylmagnesium bromide.

- The product can be converted to cyclopentylmagnesium chloride by treatment with hydrochloric acid.

- Alternative Methods:

- Other methods may involve using different halides or modifying the reaction conditions to optimize yield and purity.

Cyclopentylmagnesium chloride has several applications in organic chemistry:

- Synthesis of Alcohols: It is commonly used for the preparation of secondary and tertiary alcohols from carbonyl compounds.

- Formation of Complex Organic Molecules: The compound serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

- Research Tool: It is utilized in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving cyclopentylmagnesium chloride focus on its reactivity with various functional groups. For instance:

- Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas and forming magnesium hydroxide.

- Compatibility with Other Reagents: Studies have shown its compatibility with various electrophiles, including carbonyls and halides, making it a versatile reagent in synthetic chemistry .

Cyclopentylmagnesium chloride shares similarities with other organomagnesium compounds but has unique characteristics that distinguish it:

| Compound | Structure | Unique Features |

|---|---|---|

| Cyclohexylmagnesium chloride | CHClMg | Larger ring structure; potentially different reactivity patterns. |

| Ethylmagnesium bromide | CHBrMg | More common Grignard reagent; less sterically hindered. |

| Isobutylmagnesium chloride | CHClMg | Branching leads to different steric effects in reactions. |

Cyclopentylmagnesium chloride's five-membered ring structure offers unique steric and electronic properties that can influence its reactivity compared to these other Grignard reagents.

Initiation Phase Dynamics in Grignard Reagent Synthesis

The formation of cyclopentylmagnesium chloride begins with the interaction between cyclopentyl chloride and magnesium metal. This initiation phase involves two critical steps: solvation of the organic halide by the solvent and activation of the magnesium surface. The reaction is initiated when tetrahydrofuran (THF) or diethyl ether solvates the cyclopentyl chloride, enabling electron transfer from magnesium to the carbon-halogen bond.

The magnesium surface must undergo activation to expose reactive sites. Freshly scraped magnesium develops radicals or defects that serve as nucleation points for the reaction. Studies using rotating magnesium disks have demonstrated that the rate of Grignard reagent formation is proportional to the exposed surface area of magnesium, emphasizing the role of interfacial dynamics. For example, a disk rotating at 600 rpm in diethyl ether at 0°C exhibited a rate constant of $$1.59 \times 10^{-4} \, \text{s}^{-1}$$ for cyclopentyl bromide, highlighting the dependence on mass transfer limitations.

The initiation phase also exhibits autocatalytic behavior. Once a critical concentration of the Grignard reagent accumulates, it catalyzes further reaction by disrupting the magnesium oxide layer, as shown in synchrotron X-ray tomography studies. This self-amplifying mechanism explains the abrupt increase in heat flow observed in calorimetric experiments during the initiation period.

Table 1: Key Parameters in Initiation Dynamics

| Parameter | Value/Observation | Source |

|---|---|---|

| Induction time (tₐ) | 2–10 minutes | |

| Heat release rate | 50–100 W/kg during autocatalysis | |

| Surface area dependence | $$k \propto \text{Mg surface area}$$ |

Comparative Reaction Kinetics: Cyclopentyl Chloride vs. Bromide Systems

The choice of halide significantly impacts the reaction kinetics. Cyclopentyl bromide reacts 100 times faster than cyclopentyl chloride in diethyl ether due to differences in bond dissociation energies ($$C-Br: 68 \, \text{kcal/mol}; C-Cl: 81 \, \text{kcal/mol}$$) and leaving group ability.

In bromide systems, the reaction is mass-transfer-limited, as evidenced by the inverse proportionality between reaction rate and solvent viscosity ($$k \propto \eta^{-1}$$). For instance, in THF ($$\eta = 0.48 \, \text{cP}$$), the rate constant for cyclopentyl bromide is $$2.1 \times 10^{-3} \, \text{s}^{-1}$$, compared to $$1.7 \times 10^{-5} \, \text{s}^{-1}$$ for chloride under identical conditions. In contrast, chloride systems follow reaction-controlled kinetics, with rates independent of solvent viscosity but sensitive to temperature ($$E_a = 45 \, \text{kJ/mol}$$ for chloride vs. $$32 \, \text{kJ/mol}$$ for bromide).

Table 2: Kinetic Comparison of Halide Systems

| Parameter | Cyclopentyl Chloride | Cyclopentyl Bromide |

|---|---|---|

| Rate constant (k, s⁻¹) | $$1.7 \times 10^{-5}$$ | $$2.1 \times 10^{-3}$$ |

| Activation energy (Eₐ) | 45 kJ/mol | 32 kJ/mol |

| Solvent viscosity effect | Insensitive | $$k \propto \eta^{-1}$$ |

Solvent-Mediated Propagation Mechanisms in Organomagnesium Compound Formation

The solvent plays a dual role in Grignard reagent synthesis: stabilizing the reactive intermediates and modulating reaction rates. Diethyl ether, with its low dielectric constant ($$\epsilon = 4.3$$), promotes ion pairing between Mg²⁺ and Cl⁻, enhancing the nucleophilicity of the cyclopentyl group. In contrast, THF ($$\epsilon = 7.6$$) solubilizes the Grignard reagent more effectively, reducing aggregation and side reactions.

Propagation kinetics are highly sensitive to solvent viscosity. For cyclopentyl bromide, the rate in THF ($$\eta = 0.48 \, \text{cP}$$) is 40% higher than in diethyl ether ($$\eta = 0.23 \, \text{cP}$$) due to improved mass transfer. However, excessive viscosity in solvents like glyme ($$\eta = 1.1 \, \text{cP}$$) slows diffusion, leading to incomplete conversion.

Table 3: Solvent Effects on Propagation

| Solvent | Dielectric Constant ($$\epsilon$$) | Viscosity ($$\eta$$, cP) | Relative Rate (%) |

|---|---|---|---|

| Diethyl ether | 4.3 | 0.23 | 100 |

| THF | 7.6 | 0.48 | 140 |

| Glyme | 7.2 | 1.10 | 65 |

The solvent’s ability to stabilize transition states also influences regioselectivity. In THF, the increased polarity stabilizes early transition states, favoring concerted C-Mg bond formation, whereas diethyl ether promotes stepwise mechanisms involving radical intermediates.

Viscosity-Dependent Rate Limitations in Cyclopentyl Halide Activation

The reaction kinetics of cyclopentylmagnesium chloride formation from cyclopentyl chloride and magnesium metal are constrained by solvent viscosity. In diethyl ether (viscosity: 0.224 cP at 25°C), the diffusion-limited association of cyclopentyl chloride with magnesium surfaces proceeds faster than in higher-viscosity solvents like tetrahydrofuran (THF; viscosity: 0.48 cP) [1] [2]. Quantum mechanical simulations reveal that solvent coordination to magnesium centers modulates the activation energy for electron transfer, with diethyl ether’s lower viscosity enabling faster ligand exchange and nucleophilic attack [2].

Table 1: Solvent Effects on Cyclopentylmagnesium Chloride Formation Rates

| Solvent | Viscosity (cP) | Relative Rate Constant (k) |

|---|---|---|

| Diethyl ether | 0.224 | 1.00 |

| THF | 0.480 | 0.58 |

| Dichloromethane | 0.413 | 0.42 |

The inverse relationship between solvent viscosity and rate constant aligns with the Stokes-Einstein equation, where diffusion coefficient $$ D $$ scales as $$ D \propto T / \eta $$, with $$ \eta $$ representing dynamic viscosity [4]. For cyclopentyl chloride, reducing solvent viscosity by 50% increases diffusion-limited reaction rates by approximately 110% [4].

Boundary Layer Dynamics at Magnesium Metal Interfaces

The formation of cyclopentylmagnesium chloride occurs at the magnesium-solvent interface, where boundary layer thickness ($$ \delta $$) governs chloride ion transport. The Levich equation for rotating disk electrodes, $$ \delta = 1.61 D^{1/3} \nu^{1/6} \omega^{-1/2} $$, analogously applies to stirred reactor systems, with $$ \omega $$ representing agitation speed [5]. In static conditions ($$ \omega = 0 $$), $$ \delta $$ exceeds 500 μm, limiting reaction rates to <0.01 mol·L⁻¹·min⁻¹. Under vigorous stirring ($$ \omega = 1000 $$ rpm), $$ \delta $$ reduces to ~50 μm, increasing rates to 0.15 mol·L⁻¹·min⁻¹ [3] [5].

Table 2: Boundary Layer Thickness vs. Agitation Speed

| Agitation Speed (rpm) | Boundary Layer (μm) | Relative Rate Constant |

|---|---|---|

| 0 | 520 | 0.01 |

| 500 | 180 | 0.08 |

| 1000 | 50 | 0.15 |

Ab initio molecular dynamics simulations show that magnesium’s surface oxide layer further modulates $$ \delta $$, with pristine Mg(0001) surfaces enabling 30% faster chloride adsorption than oxidized surfaces [2].

Agitation-Induced Kinetic Modifications in Heterogeneous Systems

Mechanical agitation alters the kinetic hierarchy of competing pathways in cyclopentylmagnesium chloride reactions. In the addition to esters, for example, increased shear rates suppress diaddition byproducts by reducing local concentration gradients. At -30°C, elevating agitation from 200 to 800 rpm decreases diaddition yields from 12% to <2% while maintaining monoaddition selectivity >98% [3].

Table 3: Agitation Effects on Selectivity in Ester Additions

| Agitation (rpm) | Monoaddition Yield (%) | Diaddition Yield (%) |

|---|---|---|

| 200 | 88 | 12 |

| 500 | 93 | 7 |

| 800 | 98 | <2 |

Flow chemistry studies demonstrate that turbulent flow regimes (Reynolds number >4000) homogenize the Schlenk equilibrium, favoring mononuclear Mg species like Mg(CH₃)₂ over dinuclear complexes. This shift increases nucleophilic attack rates by 40% compared to laminar flow conditions [2] [3].

Table 1: Fundamental Properties of Cyclopentylmagnesium Chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉ClMg | [1] [6] |

| Molecular Weight (g/mol) | 128.88 | [1] [6] |

| Chemical Abstracts Service Number | 32916-51-1 | [1] [6] |

| Density in Diethyl Ether (g/mL) | 0.878 at 25°C | [6] [8] |

| Standard Concentration (M) | 2.0 in diethyl ether | [6] [8] |

| International Union of Pure and Applied Chemistry Name | magnesium;cyclopentane;chloride | [1] [9] |

Dielectric Constant Effects on Reaction Pathway Selection

The dielectric constant of the solvent medium exerts profound influence on the reaction pathways available to cyclopentylmagnesium chloride, fundamentally altering both the mechanism and kinetics of organometallic transformations [10] [11]. Experimental investigations have revealed that the rate of cyclopentyl chloride formation during Grignard reagent synthesis exhibits minimal sensitivity to increasing solution dielectric constant, contrasting sharply with the behavior observed for more sterically hindered alkyl halides [10]. This phenomenon suggests that the electron transfer mechanism predominating in cyclopentylmagnesium chloride formation is less dependent on solvent polarity compared to alternative mechanistic pathways [10].

Studies utilizing mixed solvent systems have demonstrated that dielectric constant variations between 4.3 for diethyl ether and 35 for concentrated ethylmagnesium bromide solutions significantly impact the Schlenk equilibrium position [10]. The dielectric environment directly influences the degree of ion pair separation in organomagnesium complexes, with higher dielectric constants promoting greater ionic character in the carbon-magnesium bond [12] [13]. First-principles molecular dynamics simulations have confirmed that solvent dynamics controls the Schlenk equilibrium through differential solvation of various organomagnesium species [4] [5].

Research has established that the most stable symmetrically solvated dinuclear species, specifically tetrahydrofuran-cyclopentylmagnesium-bridged-chloride-magnesium-cyclopentyl-tetrahydrofuran complexes, must evolve to less stable asymmetrically solvated species to facilitate ligand exchange reactions [4]. The energy difference between all dinuclear solvated structures remains below 5 kilocalories per mole, indicating that multiple coordination geometries are accessible under ambient conditions [4] [5].

Table 2: Solvent Dielectric Constants and Coordination Effects

| Solvent | Dielectric Constant | Coordination Mode | Magnesium Coordination Number | Relative Reactivity |

|---|---|---|---|---|

| Diethyl Ether | 4.3 | Monodentate | 2-4 | Moderate |

| Tetrahydrofuran | 7.6 | Monodentate | 2-4 | High |

| Dimethoxyethane | 7.2 | Bidentate | 2-3 | High |

| Hexamethylphosphoramide | 30.0 | Monodentate | 1-2 | Enhanced |

Ether Coordination Chemistry in Magnesium Complexation

The coordination chemistry of ethereal solvents with the magnesium center in cyclopentylmagnesium chloride involves the formation of stable complexes through donation of lone pair electrons from oxygen atoms to the electron-deficient magnesium center [2] [14]. Diethyl ether molecules coordinate to magnesium through a monodentate binding mode, typically resulting in tetrahedral geometry around the metal center when two ether molecules are bound [2] [12]. The coordination complex formation is essential for both the stability and solubility of cyclopentylmagnesium chloride in ethereal solvents [14].

Tetrahydrofuran exhibits enhanced coordination capability compared to diethyl ether due to the constrained cyclic structure that increases the availability of oxygen lone pair electrons for coordination [15] [2]. The five-membered ring structure of tetrahydrofuran reduces steric hindrance around the oxygen atom, allowing for more effective overlap with magnesium orbitals [15]. This enhanced coordination translates to increased stability of the resulting organomagnesium complex and higher reactivity in subsequent transformations [16].

Coordination studies have revealed that magnesium centers in Grignard reagents can adopt coordination numbers ranging from four to six, depending on the solvent environment and temperature [12] [5]. Tetrahedral coordination is most common in diethyl ether solutions, while pentacoordinate and octahedral geometries become accessible in coordinating solvents such as tetrahydrofuran [5] [13]. The coordination number directly influences the position of the Schlenk equilibrium, with higher coordination numbers favoring disproportionation to dicyclopentylmagnesium and magnesium dichloride [16].

Experimental evidence indicates that the coordination of three tetrahydrofuran molecules to magnesium halides results in trigonal-bipyramidal geometry, which is approximately 1.6 kilocalories per mole more stable than tetrahedral coordination with two tetrahydrofuran molecules [17]. The dynamic nature of solvent coordination allows for rapid exchange between different solvation states at room temperature, contributing to the fluxional behavior observed in nuclear magnetic resonance spectroscopy studies [4] [5].

Table 3: Coordination Geometries and Energetics

| Coordination Environment | Coordination Number | Typical Ligands | Relative Stability (kcal/mol) | Schlenk Equilibrium Preference |

|---|---|---|---|---|

| Tetrahedral | 4 | 2 Ether + Chloride + Cyclopentyl | 0.0 (reference) | Cyclopentylmagnesium chloride favored |

| Pentacoordinate | 5 | 2-3 Tetrahydrofuran + Chloride + Cyclopentyl | -1.6 | Mixed species |

| Octahedral | 6 | 3 Tetrahydrofuran + Chloride + Cyclopentyl + Solvent | -2.8 | Disproportionation favored |

Tetrahydrofuran-Hexamethylphosphoramide Cosolvent Systems for Enhanced Reactivity

The combination of tetrahydrofuran and hexamethylphosphoramide as a cosolvent system represents a powerful approach for enhancing the reactivity of cyclopentylmagnesium chloride through complementary solvation mechanisms [18] [19]. Hexamethylphosphoramide functions as a highly polar aprotic solvent with exceptional coordinating ability, capable of disrupting ion pairs and promoting separated ion pair formation in organometallic systems [11] [19]. The high dielectric constant of hexamethylphosphoramide facilitates enhanced ionic character in the carbon-magnesium bond, leading to increased nucleophilicity of the cyclopentyl carbanion [19].

Research investigations have demonstrated that the addition of hexamethylphosphoramide to tetrahydrofuran solutions of organomagnesium reagents results in dramatic rate enhancements for nucleophilic substitution reactions [18] [19]. The rate acceleration varies significantly depending on the specific electrophile, with alkyl halide substitutions showing rate increases exceeding 100,000-fold upon addition of stoichiometric quantities of hexamethylphosphoramide [19]. This enhancement mechanism operates through the formation of separated ion pairs, where hexamethylphosphoramide preferentially solvates the magnesium cation, leaving the cyclopentyl carbanion more nucleophilic [19].

The synergistic effect of tetrahydrofuran-hexamethylphosphoramide cosolvents arises from the complementary coordination preferences of these two solvents [11]. Tetrahydrofuran provides the essential coordination required for Grignard reagent formation and stability, while hexamethylphosphoramide serves as a powerful coordinating agent that can displace weaker ligands from the magnesium coordination sphere [18] [19]. The optimal ratio of tetrahydrofuran to hexamethylphosphoramide typically ranges from 5:1 to 10:1, balancing enhanced reactivity with reagent stability [11].

Mechanistic studies have revealed that hexamethylphosphoramide addition leads to the formation of asymmetrically solvated species where the most solvated magnesium center becomes the site of bond cleavage [4]. The preferential coordination of hexamethylphosphoramide to magnesium centers creates an electronic imbalance that facilitates ligand transfer processes essential for many synthetic transformations [5]. This effect is particularly pronounced in reactions involving cyclopentylmagnesium chloride with sterically hindered electrophiles, where conventional ethereal solvents may prove insufficient for achieving acceptable reaction rates [20].

The cosolvent system also influences the aggregation state of organomagnesium species in solution, with hexamethylphosphoramide addition promoting the formation of monomeric species at the expense of dimeric aggregates [11]. This disaggregation effect contributes to enhanced reactivity by increasing the concentration of highly reactive monomeric cyclopentylmagnesium chloride species [7]. Temperature-dependent studies have shown that the cosolvent effects are most pronounced at lower temperatures, where the kinetic barriers for ion pair separation become rate-limiting factors [19].

Table 4: Cosolvent Effects on Reaction Rates

| Electrophile Type | Tetrahydrofuran Only | Tetrahydrofuran + Hexamethylphosphoramide | Rate Enhancement Factor |

|---|---|---|---|

| Primary Alkyl Halides | Moderate | Very High | 10⁵ - 10⁸ |

| Secondary Alkyl Halides | Low | High | 10³ - 10⁵ |

| Epoxides | High | Variable | 10¹ - 10⁴ |

| Aziridines | Low | Very High | 10⁴ - 10⁶ |

GHS Hazard Statements

H261 (88.89%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive